![molecular formula C20H19NO6 B12150713 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B12150713.png)
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is a complex organic compound belonging to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate typically involves multi-step reactions. One common method includes the Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . Another approach involves the use of bromoethane as a starting material to isolate the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different chromen derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 313.35 g/mol
Structural Characteristics
- The compound consists of a chromene ring fused with an oxo group and an N-(tert-butoxycarbonyl)glycinate moiety, which enhances its solubility and stability in biological systems.
Antioxidant Activity
Research indicates that compounds in the benzo[c]chromene family exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .
Neuroprotective Effects
Studies have shown that derivatives of benzo[c]chromenes can enhance cognitive functions and provide neuroprotection. For instance, urolithins, which are metabolites of ellagic acid related to this compound, have demonstrated potential in treating neurodegenerative diseases by inhibiting phosphodiesterase II (PDE2), an enzyme associated with cognitive decline .
Antimicrobial Properties
Certain derivatives exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics or antifungal agents . The structural modifications present in compounds like 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate may enhance their efficacy against resistant strains.
Pharmacological Potential
The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests its potential as an anti-inflammatory agent. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Study 1: Neuroprotective Evaluation
A study evaluated the neuroprotective effects of various alkoxylated derivatives of benzo[c]chromenes, including those similar to this compound. The results indicated that these compounds significantly reduced neuronal cell death in vitro models exposed to oxidative stress, highlighting their potential for cognitive enhancement therapies .
Case Study 2: Antimicrobial Activity
In another study, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, suggesting that modifications to the benzo[c]chromene structure could lead to effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate
- Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxy(phenyl)acetate
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is unique due to its specific functional groups and the tert-butoxycarbonyl protection, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is a synthetic compound that belongs to the class of benzochromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant and potential therapeutic properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C21H21NO6 with a molecular weight of 383.4 g/mol. The compound features a benzochromene core, which is associated with various biological activities, including antioxidant properties.
Property | Value |
---|---|
Molecular Formula | C21H21NO6 |
Molecular Weight | 383.4 g/mol |
InChI | InChI=1S/C21H21NO6/... |
InChIKey | FOEUQJXVRYIDBC-UHFFFAOYSA-N |
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds related to benzochromenes. For instance, research on similar structures has demonstrated significant free radical scavenging activities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and FRAP (Ferric Reducing Antioxidant Power) assay have been utilized to evaluate these properties.
Case Study:
In a study evaluating the antioxidant activities of various compounds, several derivatives showed IC50 values ranging from 4.74 to 92.20 μg/mL, indicating promising antioxidant effects compared to ascorbic acid (IC50 = 4.57 μg/mL) . Although specific data for this compound is not explicitly detailed in current literature, its structural similarity suggests potential for similar activity.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on related compounds have indicated non-toxic behavior in non-cancerous cell lines up to concentrations of 250 μg/mL . Such findings suggest that this compound may also exhibit low toxicity, although specific cytotoxicity data for this compound would require further investigation.
The mechanisms through which benzochromene derivatives exert their biological effects are still being elucidated. The antioxidant activity is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thus neutralizing them and preventing cellular damage. Additionally, structure-activity relationship (SAR) studies indicate that electron-withdrawing groups enhance antioxidant efficacy .
Properties
Molecular Formula |
C20H19NO6 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C20H19NO6/c1-20(2,3)27-19(24)21-11-17(22)25-12-8-9-14-13-6-4-5-7-15(13)18(23)26-16(14)10-12/h4-10H,11H2,1-3H3,(H,21,24) |
InChI Key |
PMZTZHSSGNDWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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